
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- is a chemical compound with the molecular formula C10H20O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of multiple methyl groups and a hydroxyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- typically involves the hydrogenation of a precursor furan compound. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Electrophiles such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A common solvent with a similar furan ring structure but lacking the multiple methyl groups.
3-Hydroxytetrahydrofuran: Similar structure with a hydroxyl group but fewer methyl groups.
2-Furanmethanol, tetrahydro-5-methyl-: Contains a furan ring with a hydroxyl group and a single methyl group.
Uniqueness
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- is unique due to the presence of multiple methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other furan derivatives and contributes to its specific applications and potential biological activity.
Propriétés
Numéro CAS |
61266-61-3 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(2S,3R)-2,4,4,5,5-pentamethyloxolan-3-ol |
InChI |
InChI=1S/C9H18O2/c1-6-7(10)8(2,3)9(4,5)11-6/h6-7,10H,1-5H3/t6-,7-/m0/s1 |
Clé InChI |
HHEJSZLFGXUUFY-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(C(O1)(C)C)(C)C)O |
SMILES canonique |
CC1C(C(C(O1)(C)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


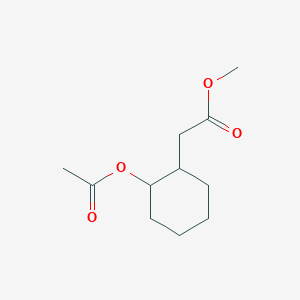

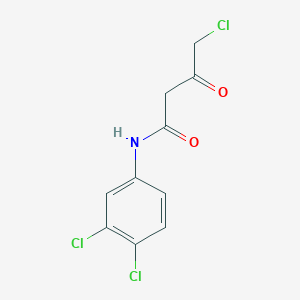
![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)
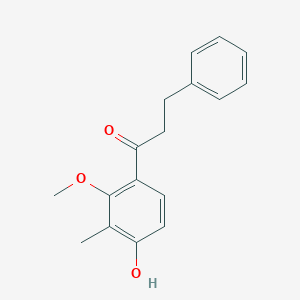
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
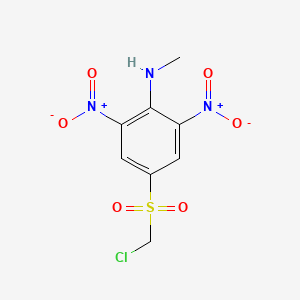
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
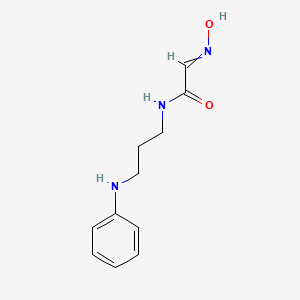
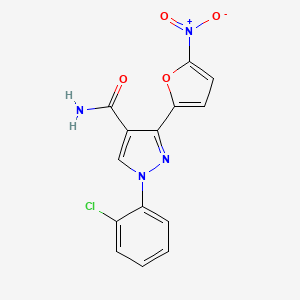


![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)
